molecular formula C10H16BN3O4 B13471057 2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid

2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid

Katalognummer: B13471057
Molekulargewicht: 253.07 g/mol
InChI-Schlüssel: SJHGLGQNOXMVMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further modified with a tert-butoxycarbonylamino group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid typically involves the introduction of the boronic acid group onto the pyrimidine ring. One common method is the reaction of 2-(tert-butoxycarbonylamino)methylpyrimidine with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The tert-butoxycarbonylamino group serves as a protecting group, preventing unwanted side reactions and enhancing the stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid is unique due to the presence of both the boronic acid and tert-butoxycarbonylamino groups, which provide enhanced reactivity and stability. This combination makes it particularly valuable in Suzuki-Miyaura coupling reactions and other applications in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C10H16BN3O4

Molekulargewicht

253.07 g/mol

IUPAC-Name

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H16BN3O4/c1-10(2,3)18-9(15)14-6-8-12-4-7(5-13-8)11(16)17/h4-5,16-17H,6H2,1-3H3,(H,14,15)

InChI-Schlüssel

SJHGLGQNOXMVMK-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=C(N=C1)CNC(=O)OC(C)(C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.